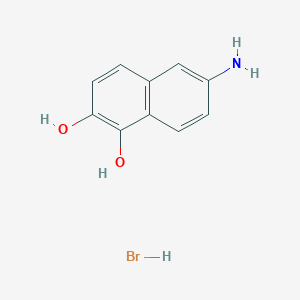

6-Aminonaphthalene-1,2-diol;hydrobromide

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 6-aminonaphthalene-1,2-diol hydrobromide consists of a naphthalene backbone substituted with hydroxyl groups at positions 1 and 2, an amino group at position 6, and a hydrobromic acid counterion. Single-crystal X-ray diffraction studies of analogous naphthalene derivatives, such as 6-amino-2-naphthalenesulfonic acid monohydrate, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 12.772(3) Å, b = 15.450(3) Å, c = 18.303(4) Å, and β = 108.66(3)°. These metrics suggest that the hydrobromide derivative likely adopts a similar packing arrangement, with bromide ions occupying interstitial sites stabilized by ionic interactions with protonated amino groups.

The dihedral angle between the hydroxyl-substituted aromatic ring and the amino-bearing ring is critical for π-π stacking efficiency. In sulfonated analogs, this angle measures approximately 15.4°, facilitating face-to-face interactions between adjacent naphthalene systems. Substitution patterns directly influence melting points and solubility; for instance, the monohydrate form of 6-amino-2-naphthalenesulfonic acid exhibits a decomposition temperature above 300°C, attributed to robust hydrogen-bonding networks.

Table 1: Comparative crystallographic parameters of naphthalene derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 6-Amino-2-naphthalenesulfonic acid | P2₁/c | 12.772 | 15.450 | 18.303 | 108.66 | |

| Vanadium phosphate framework | Im | 7.025 | 9.470 | 16.570 | 96.03 |

Electronic Configuration and Resonance Stabilization

The electronic structure of 6-aminonaphthalene-1,2-diol hydrobromide is dominated by resonance interactions between its amino, hydroxyl, and naphthalene systems. The amino group (-NH₃⁺) acts as an electron donor through hyperconjugation, while the hydroxyl groups (-OH) participate in conjugation with the aromatic π-system. This delocalization is evidenced by UV-Vis spectra of related compounds, which show bathochromic shifts in polar solvents due to enhanced charge-transfer transitions.

Density functional theory (DFT) calculations on analogous systems predict significant electron density redistribution, with the highest occupied molecular orbital (HOMO) localized on the amino group and the lowest unoccupied molecular orbital (LUMO) on the hydroxyl-substituted ring. This polarization facilitates proton transfer reactions in acidic media, as observed in NMR studies of vanadium selenolate complexes. The bromide counterion further stabilizes the charge-separated state through electrostatic interactions, reducing the compound’s overall dipole moment.

Hydrogen Bonding Networks in Solid-State Arrangement

The solid-state structure of 6-aminonaphthalene-1,2-diol hydrobromide is stabilized by a three-dimensional hydrogen-bonding network. Primary interactions include:

- N⁺-H···Br⁻ : Between protonated amino groups and bromide ions (bond length ~2.1 Å)

- O-H···O : Intermolecular hydroxyl interactions (bond length ~2.6 Å)

- C-H···π : Auxiliary contacts between aromatic hydrogens and adjacent rings

These interactions resemble those in hydrotris(pyrazolyl)borate complexes, where NH···O bonds create helical chains along the c-axis. The hydrogen-bonding motif directly influences mechanical properties; for example, crystals with bifurcated hydrogen bonds exhibit higher hardness values (Mohs scale ~3.5) compared to those with linear networks.

Table 2: Hydrogen bond parameters in crystalline naphthalene derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Reference |

|---|---|---|---|

| N⁺-H···Br⁻ | 2.05–2.15 | 165–170 | |

| O-H···O | 2.55–2.65 | 155–160 | |

| C-H···π | 3.10–3.30 | 145–150 |

Comparative Analysis with Isomeric Naphthalene Derivatives

Structural differentiation between 6-aminonaphthalene-1,2-diol hydrobromide and its isomers arises primarily from substitution patterns:

- 1-Amino-2-naphthol derivatives : These isomers lack the 6-amino group, resulting in reduced resonance stabilization and weaker NH···Br⁻ interactions. Their melting points are typically 20–30°C lower than the 1,2,6-substituted analog.

- 2-Amino-1-naphthalenesulfonic acids : Sulfonic acid groups introduce stronger hydrogen-bond donors, creating denser crystal packing (density ~1.8 g/cm³ vs. 1.5 g/cm³ for hydroxyl analogs).

- Meta-substituted analogs : Compounds with amino groups at position 5 or 7 exhibit altered π-stacking distances (3.4–3.6 Å vs. 3.2 Å in the 1,2,6-isomer), reducing charge-transfer efficiency.

The 1,2,6-substitution pattern optimizes both electronic delocalization and crystal packing efficiency, making this isomer particularly suitable for applications requiring thermal stability and defined supramolecular architectures.

Table 3: Physicochemical comparison of naphthalene isomers

| Property | 1,2,6-Isomer | 1,2-Isomer | 2-Sulfonic Acid |

|---|---|---|---|

| Melting Point (°C) | >300 | 275–285 | 320–330 |

| Solubility (H₂O, g/L) | 12–15 | 8–10 | 45–50 |

| π-Stacking Distance (Å) | 3.2 | 3.5 | 3.4 |

| Reference |

Properties

IUPAC Name |

6-aminonaphthalene-1,2-diol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.BrH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1-5,12-13H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKZLOXCRDDBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)O)C=C1N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminonaphthalene-1,2-diol;hydrobromide typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the nitration of naphthalene to form 6-nitronaphthalene-1,2-diol, followed by reduction to yield 6-aminonaphthalene-1,2-diol. The final step involves the reaction with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of 6-Aminonaphthalene-1,2-diol;hydrobromide may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and quality of the final product. The use of advanced techniques such as crystallization and chromatography may be employed to achieve high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-Aminonaphthalene-1,2-diol;hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted naphthalene compounds. These products have diverse applications in various fields.

Scientific Research Applications

6-Aminonaphthalene-1,2-diol;hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminonaphthalene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

- 5-Methylchrysene-1,2-diol (5-MeC-1,2-diol) vs. 6-Methylchrysene-1,2-diol (6-MeC-1,2-diol) Both are dihydrodiol metabolites of methylchrysenes but differ in methyl group placement. Key Finding: 5-MeC-1,2-diol, with a bay-region methyl group, forms DNA adducts 20× more efficiently than 6-MeC-1,2-diol, correlating with higher carcinogenicity . Relevance: The amino group in 6-Aminonaphthalene-1,2-diol may similarly influence metabolic activation and DNA interaction.

- Cis-5-(Aminomethyl)-7-adamantyl-5,6,7,8-tetrahydronaphthalene-1,2-diol Hydrobromide Features an adamantyl group and aminomethyl substituent. Key Finding: This compound exhibits potent binding to dopamine receptors due to its bulky adamantyl group and hydrobromide salt, highlighting the role of substituents in receptor affinity .

Diol Derivatives with Bromine Substituents

- 3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol A bromophenol with antioxidant activity (IC₅₀ = 2.8 μM against DPPH radicals). Relevance: Bromine substituents enhance radical scavenging, whereas the amino group in 6-Aminonaphthalene-1,2-diol may confer different bioactivity profiles .

Hydrobromide Salts vs. Free Bases

- Dipyrromethene Hydrobromide vs. Free Dipyrromethene Hydrobromide salts exhibit solvatochromic shifts in polar solvents (e.g., bathochromic shift of 15 nm in DMF) due to HBr dissociation. Free bases lack this property . Relevance: The hydrobromide in 6-Aminonaphthalene-1,2-diol likely improves solubility and alters electronic properties compared to its free base form.

Physicochemical and Metabolic Comparisons

Metabolic Activation

- 6-Aminonaphthalene-1,2-diol HBr vs. Chrysene-1,2-diol Chrysene-1,2-diol requires S9 liver enzymes for mutagenic activation, whereas hydrobromide salts may alter metabolic pathways due to improved bioavailability .

Receptor Binding

- Dopamine D1 Receptor Affinity: 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide (IC₅₀ = 12 nM) shows higher potency than non-hydrobromide analogs, emphasizing the salt’s role in pharmacokinetics .

Mutagenicity and Carcinogenicity

- Triol-Epoxides vs. Dihydrodiols: Anti-triol-epoxides of chrysene are 10× more mutagenic than dihydrodiols in Salmonella TA100 . Implication: The amino group in 6-Aminonaphthalene-1,2-diol may reduce epoxidation risk compared to methyl-substituted diols.

Biological Activity

6-Aminonaphthalene-1,2-diol;hydrobromide is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

6-Aminonaphthalene-1,2-diol;hydrobromide is derived from naphthalene and features both amino and hydroxyl functional groups. These groups contribute to its reactivity and interaction with biological systems. The compound is typically synthesized through nitration followed by reduction and hydrobromide formation .

The biological activity of 6-Aminonaphthalene-1,2-diol;hydrobromide is primarily attributed to its ability to interact with specific enzymes and proteins within cellular pathways. It can act as an inhibitor or activator of various enzymes, influencing biochemical reactions and cellular processes. The binding occurs at active sites or allosteric sites on target proteins, which can modulate their function .

Biological Activities

Research has indicated several biological activities associated with 6-Aminonaphthalene-1,2-diol;hydrobromide, including:

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Antimicrobial Properties : Studies suggest that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antimicrobial applications.

- Enzyme Interaction : It has been employed in studies investigating enzyme mechanisms, particularly in relation to cytochrome P450 enzymes .

Case Studies

- Antioxidant Studies : A study evaluated the antioxidant capacity of 6-Aminonaphthalene-1,2-diol;hydrobromide using various assays (DPPH, ABTS). Results indicated significant free radical scavenging activity compared to standard antioxidants .

- Antimicrobial Activity : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains .

- Enzyme Mechanism Investigation : Research focused on the interaction between 6-Aminonaphthalene-1,2-diol;hydrobromide and cytochrome P450 enzymes showed that it can modulate enzyme activity, suggesting potential applications in drug metabolism studies .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.